ACID BROWN 50
Description
Historical Trajectory and Contemporary Relevance of Azo Dyes in Industrial Chemistry
The history of dyeing is extensive, but the advent of synthetic dyes in the mid-19th century marked a significant turning point. The pre-aniline era, lasting until 1856, relied on natural colorants from plants and animals. jchemrev.comunb.ca The post-aniline period began with William Henry Perkin's synthesis of mauveine, the first synthetic dye, from coal-tar chemicals in 1856. cdnsciencepub.com This discovery paved the way for the development of a wide array of synthetic colorants, with azo dyes emerging as a dominant class. The first azo dyes were synthesized in the 1860s, and their success is attributed to simple manufacturing procedures, structural diversity, and high molar extinction coefficients. cdnsciencepub.com
Today, azo dyes represent the largest group of synthetic dyes used in various industries, including textiles, leather, paper, food, and cosmetics. cdnsciencepub.comdyespigments.netiipseries.org Their popularity stems from their affordability, stability, and the ability to produce a wide spectrum of colors, including yellows, oranges, reds, browns, and blues. jchemrev.comcdnsciencepub.com The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound. unb.cadyespigments.netnih.gov This straightforward synthesis allows for a vast number of potential structures and colors. Azo dyes are classified based on the number of azo groups (mono-, di-, tris-, etc.) and their application method. iipseries.org
Structural Classification and Core Chromophoric Elements of Acid Brown 50
This compound is classified as an acid dye, meaning it is typically applied from an acidic dye bath. These dyes are water-soluble anionic compounds that are effective for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. The term "acid" in their name refers to the acidic conditions of the dyeing process and the presence of acidic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH), in their molecular structure. ursinus.edu
Environmental Concerns and the Impetus for Remediation Research on this compound and Related Dyestuffs
The widespread use of azo dyes, including this compound, has led to significant environmental challenges. A considerable fraction of these dyes does not bind to the fibers during the dyeing process and is released into industrial wastewater. nih.gov The discharge of this colored effluent into water bodies is aesthetically displeasing and has severe ecological consequences. ijrar.org The presence of dyes in water can reduce light penetration, inhibiting the photosynthetic activity of aquatic plants and disrupting the entire aquatic ecosystem. ijrar.orgmdpi.com
Furthermore, many azo dyes and their breakdown products are toxic, mutagenic, and carcinogenic. cdnsciencepub.comnih.govnih.gov Under anaerobic conditions, which can occur in sediments and some wastewater treatment systems, the azo bond can be reductively cleaved to form aromatic amines. ijrar.orgnih.gov These aromatic amines are often more toxic than the parent dye molecule and pose a significant risk to human and environmental health. nih.govijrar.org Due to their complex aromatic structure, azo dyes are generally resistant to degradation by conventional wastewater treatment methods. scientifictemper.comtandfonline.com This persistence and potential toxicity have prompted extensive research into effective remediation technologies.
Overview of Advanced Research Domains in this compound Chemistry
In response to the environmental problems posed by this compound and other azo dyes, research has focused on developing efficient and sustainable remediation methods. These can be broadly categorized into physical, chemical, and biological approaches.
Physical methods like adsorption are widely studied. Various low-cost adsorbents, including agricultural waste and bio-polymers, are being investigated for their ability to remove azo dyes from wastewater. redalyc.orgnih.govresearchgate.net Membrane filtration techniques such as ultrafiltration and reverse osmosis are also employed to separate dyes from effluents. nih.govpjoes.com
Chemical methods often involve advanced oxidation processes (AOPs). Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV or visible light has shown promise in breaking down the complex structure of azo dyes into simpler, less harmful compounds. researchgate.netresearchgate.netuniroma1.it The efficiency of these processes can be influenced by factors such as pH, catalyst dosage, and initial dye concentration. mdpi.com
Biological methods are considered cost-effective and environmentally friendly. scientifictemper.comtandfonline.com Bioremediation utilizes microorganisms like bacteria and fungi that can decolorize and degrade azo dyes. scienceopen.comnih.govenvirobiotechjournals.com The process often involves an initial anaerobic step to break the azo bond, followed by an aerobic step to degrade the resulting aromatic amines. scienceopen.com Research in this area focuses on identifying robust microbial strains and optimizing conditions for efficient dye removal. tandfonline.comnih.gov
The table below summarizes various research findings on the remediation of brown acid dyes and related compounds.
| Remediation Method | Target Dye | Key Findings | Reference |
| Photocatalysis | Acid Brown 14 | Degradation rate increased with pH, with maximum rate at pH 10 using ZnO catalyst. | uniroma1.it |
| Photocatalysis | Acid Brown 5G | ZnS/chitosan nanocomposite showed effective degradation under UV irradiation. | researchgate.net |
| Adsorption | Acid Brown 354 | Aminized cellulose (B213188) acetate (B1210297) nanofibers demonstrated high adsorption capacity. | researchgate.net |
| Adsorption | Acid Dyes (general) | Soybean meal was studied as a potential low-cost adsorbent. | redalyc.org |
| Bioremediation | Azo Dyes | Brown-rot fungi showed significant removal of Acid Red 151, primarily through biosorption and biodegradation. | nih.gov |
| Bioremediation | Azo Dyes | Microbial consortia are often more effective than single strains for complete degradation. | envirobiotechjournals.com |
Advanced Spectroscopic and Analytical Characterization Methodologies for this compound
The comprehensive analysis of "this compound," a complex organic dye, necessitates the application of a suite of advanced spectroscopic and analytical techniques. These methodologies are crucial for elucidating its intricate molecular structure, identifying potential impurities, understanding its photophysical behavior, and characterizing its interactions in various matrices. This article details the application of key analytical methods for the in-depth characterization of this compound.
Properties
CAS No. |
11075-38-0 |
|---|---|
Molecular Formula |
DNO3 |
Synonyms |
C.I. Acid brown 50 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Comprehensive Vibrational Spectroscopy for Structural Elucidation (FTIR, Raman)
Key Expected FTIR Vibrational Bands for ACID BROWN 50:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| O-H (phenolic) | 3200-3600 | Stretching |
| N-H (amino) | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=C (aromatic) | 1400-1600 | Stretching |
| N=N (azo) | 1400-1450 | Stretching |
| S=O (sulfonate) | 1030-1070 and 1150-1230 | Asymmetric and Symmetric Stretching |
| Metal-Ligand | < 600 | Stretching |
Raman Spectroscopy , being complementary to FTIR, is particularly effective for detecting non-polar bonds and symmetric vibrations. The azo (-N=N-) linkage, a chromophore central to many dyes, often yields a strong Raman signal, aiding in its definitive identification. Furthermore, Raman spectroscopy can provide insights into the symmetry of the metal chelation environment within the dye complex.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure and connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy would provide detailed information about the number and environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals would allow for the assignment of protons to specific positions on the aromatic rings and other organic moieties.
¹³C NMR Spectroscopy complements the proton data by providing a map of the carbon skeleton. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment, enabling the identification of carbons in aromatic rings, those bonded to heteroatoms (like oxygen, nitrogen, and sulfur), and those involved in the metal complexation.
Impurity Profiling: NMR is also a powerful tool for identifying and quantifying impurities that may be present from the synthesis or degradation of this compound. The presence of unexpected signals in the NMR spectrum can indicate residual starting materials, by-products, or isomers.
While specific NMR data for this compound is not available in the provided results, the application of this technique is a standard and crucial step in the characterization of such dyes. evitachem.com
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Degradation Product Identification
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically coupled with mass analyzers like Time-of-Flight (TOF) or Quadrupole to obtain high-resolution mass spectra.
Fragmentation Analysis: By inducing fragmentation of the parent ion, the resulting mass-to-charge (m/z) ratios of the fragment ions provide a "fingerprint" of the molecule's structure. This data allows for the reconstruction of the molecule's connectivity and the confirmation of its proposed structure. For this compound, fragmentation would likely occur at the azo linkages and around the metal center, providing valuable structural information.
Degradation Product Identification: In environmental or industrial applications, dyes can undergo degradation. MS, often coupled with liquid chromatography (LC-MS), is an essential technique for separating and identifying these degradation products. This is crucial for understanding the environmental fate and potential transformation pathways of the dye.
Electronic Spectroscopy (UV-Visible) for Photophysical Properties and Quantitative Analysis in Complex Matrices
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within the this compound molecule, which are responsible for its color. The absorption spectrum provides key information about its photophysical properties.
The λmax (wavelength of maximum absorbance) is a characteristic property of the dye. For a brown dye, one would expect broad absorption across a significant portion of the visible spectrum. The shape and position of the absorption bands are influenced by the molecular structure, the solvent, and the pH of the solution.
Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle allows for the use of UV-Visible spectroscopy for the accurate quantitative analysis of this compound in various solutions and complex matrices, such as textile dye baths or environmental water samples.
Expected UV-Visible Absorption Data for this compound:
| Parameter | Description | Significance |
| λmax | Wavelength of Maximum Absorbance | Correlates to the color of the dye and provides a basis for quantitative analysis. |
| Molar Absorptivity (ε) | A measure of how strongly the dye absorbs light at a given wavelength. | A high molar absorptivity indicates a strong color and high sensitivity for detection. |
X-ray Based Characterization Techniques (XPS, XRD) for Surface Interactions and Material Composites
X-ray based techniques provide insights into the elemental composition, chemical states, and crystalline structure of this compound, particularly when it is part of a material composite or adsorbed onto a surface.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material. For this compound, XPS would be invaluable for confirming the presence and oxidation state of the metal center in the complex. It can also provide information about the nitrogen, oxygen, and sulfur environments.
X-ray Diffraction (XRD) is used to determine the crystalline structure of solid materials. If this compound is in a crystalline powder form, XRD can be used to identify its crystal lattice parameters. When used to analyze textiles or other materials dyed with this compound, XRD can reveal changes in the crystallinity of the substrate upon dyeing.
Environmental Fate, Transport, and Advanced Remediation Technologies
Adsorption Mechanisms and Material Science Applications for Effluent Treatment
Adsorption has emerged as a promising technique for dye removal due to its cost-effectiveness, operational simplicity, and the wide availability of adsorbent materials. The process involves the transfer and accumulation of dye molecules from the liquid phase onto the surface of a solid adsorbent. The efficiency of this process is governed by the interplay between the dye molecule, the adsorbent's properties, and the operational conditions.
To understand and optimize the adsorption process for dyes like Acid Brown 50, researchers employ kinetic and isotherm models to describe the adsorption rate and the equilibrium distribution of the dye between the aqueous and solid phases.
Adsorption Kinetics: Kinetic studies are crucial for determining the rate at which adsorption occurs and for elucidating the controlling mechanism of the process. The pseudo-second-order model is frequently found to best describe the adsorption kinetics of acid brown dyes onto various adsorbents. This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. For instance, the adsorption of an Acid Brown dye onto activated carbon derived from Azolla Pinnate was well-represented by the pseudo-second-order model, indicating a chemical interaction as a primary mechanism. Similarly, a study on the adsorption of Acid Brown 283 by inactivated sludge also concluded that the pseudo-second-order model provided the best fit.
Adsorption Isotherms: Adsorption isotherms are fundamental for describing the equilibrium of adsorption, providing insight into the interaction between the adsorbate and the adsorbent. Several models are used, including the Langmuir, Freundlich, and Temkin isotherms.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This model fit well for the adsorption of an Acid Brown dye on activated carbon from Azolla Pinnate, suggesting a predominantly chemical interaction.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. This model was found to be the most suitable for describing the adsorption of Acid Brown 283 on inactivated sludge, indicating heterogeneous sorption on the adsorbent surface.
The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
The applicability of different models highlights that the adsorption of this compound can be complex, often involving both physical and chemical interactions.
Table 1: Kinetic and Isotherm Models for Acid Brown Dye Adsorption
| Adsorbent Material | Acid Dye Studied | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
|---|---|---|---|---|
| Activated Carbon from Azolla Pinnate | Acid Brown | Pseudo-second-order | Langmuir | |
| Inactivated Sludge | Acid Brown 283 | Pseudo-second-order | Freundlich | |
| Haloxylon recurvum Biomass | Acid Brown | Pseudo-second-order | Not specified in abstract |
The efficiency of an adsorbent is intrinsically linked to its physical and chemical properties, particularly its surface chemistry and porous structure. For anionic dyes like this compound, the surface charge of the adsorbent is a critical factor. The point of zero charge (pHpzc) of the adsorbent determines whether its surface is positively or negatively charged at a given pH. For Acid Brown dyes, adsorption is often favored at pH values below the adsorbent's pHpzc, where the surface is positively charged, promoting electrostatic attraction with the anionic dye molecules. However, studies have also shown sharp increases in adsorption at higher pH levels, suggesting that other mechanisms besides simple electrostatic interaction are at play.
Functional groups on the adsorbent's surface, such as hydroxyl, carboxyl, and amino groups, act as active sites for dye binding through mechanisms like hydrogen bonding and chemical complexation. Infrared spectroscopy analysis of activated carbon from Azolla Pinnate before and after adsorption of an Acid Brown dye confirmed the involvement of multiple functional groups in the uptake process.
The pore structure, including the specific surface area and pore volume, dictates the physical capacity of the adsorbent. A high surface area and a predominantly mesoporous structure are desirable, as they provide ample sites for dye molecules to be trapped. For example, activated carbon derived from Azolla Pinnate exhibited a high BET surface area of 686.5 m²/g and a homogeneous, mainly mesoporous structure, which contributed to its effectiveness in removing an Acid Brown dye.
Research into effective adsorbents for dye removal has expanded from conventional materials like activated carbon to a wide range of novel, often low-cost materials.
Biopolymeric Adsorbents: These are derived from abundant and renewable biomass. Materials such as seaweed (Azolla Pinnate) and desert plants (Haloxylon recurvum) have been successfully converted into efficient adsorbents for Acid Brown dyes. Lignocellulosic materials, in general, are being extensively investigated for textile dye removal.
Carbon-Based Materials: Activated carbon remains a benchmark adsorbent due to its highly porous structure and large surface area. Beyond traditional sources, novel carbon materials and composites are being developed. A nanocomposite containing carbon nanotubes, magnetite (Fe3O4), and cerium oxide (CeO) was synthesized and proved effective for the preconcentration and adsorption of Acid Brown 14. The carbon nanotubes offer a high surface area for adsorption via π–π interactions with the dye molecule.
Metal-Organic Frameworks (MOFs) and Other Nanocomposites: MOFs are highly porous materials with tunable structures that are gaining attention in adsorption applications. While specific studies on this compound and MOFs are emerging, related nanocomposites show great promise. The magnetic properties of composites, such as the Fe3O4/carbon nanotube/CeO material, offer an additional advantage of easy separation from the solution using an external magnetic field after the treatment process.
Table 2: Examples of Novel Adsorbents for Acid Brown Dyes
| Adsorbent Type | Specific Material | Acid Dye Studied | Key Features | Reference |
|---|---|---|---|---|
| Biopolymeric | Activated Carbon from Azolla Pinnate | Acid Brown | High surface area (686.5 m²/g), mesoporous structure. | |
| Biopolymeric | Haloxylon recurvum Biomass | Acid Brown | Efficient adsorbent with favorable thermodynamics. | |
| Carbon-Based Nanocomposite | Fe3O4/Carbon Nanotube/CeO | Acid Brown 14 | Strong magnetic property for easy separation, reusable. |
Role of Adsorbent Surface Chemistry and Pore Structure in Acid Brown Dye Uptake
Advanced Oxidation Processes (AOPs) for Destructive Degradation
While adsorption effectively transfers pollutants from the liquid to a solid phase, Advanced Oxidation Processes (AOPs) aim for the destructive degradation of dye molecules into simpler, less harmful compounds like CO2 and H2O. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).
Heterogeneous photocatalysis utilizes a semiconductor catalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals, that degrade the dye molecules adsorbed on the catalyst surface.
The photocatalytic degradation of various acid brown dyes has been successfully demonstrated.
Catalyst Materials: TiO2 and ZnO are the most widely studied photocatalysts for dye degradation. Studies have shown the effective degradation of Acid Brown 83 using both TiO2 and ZnO supported on polystyrene substrates. Zinc sulfide (B99878) (ZnS) has also been used; a novel ZnS/chitosan composite was shown to be effective for the photodegradation of Acid Brown 5G.
Mechanism and Optimization: The process begins with the adsorption of the dye onto the catalyst surface, which is a crucial step for efficient degradation. The pH of the solution is a critical parameter influencing both the surface charge of the catalyst and the dye's speciation. For the degradation of Acid Brown 14 using ZnO, the rate of degradation was found to increase with an increase in pH, reaching a maximum at pH 10. This was attributed to the enhanced
Fenton and Photo-Fenton Oxidation Systems
The Fenton and Photo-Fenton processes are advanced oxidation processes (AOPs) recognized for their efficacy in degrading resilient organic pollutants like azo dyes, including this compound. These methods utilize the potent oxidizing power of hydroxyl radicals (•OH) to break down the complex molecular structures of these dyes.
The core of the Fenton process is the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), which generates hydroxyl radicals. researchgate.net This reaction is highly dependent on pH, with optimal conditions typically falling within the acidic range. For instance, studies on similar acid dyes have shown the highest decolorization efficiency at a pH of 3 to 5. iau.ir The concentration of both Fe²⁺ and H₂O₂ are critical parameters. An adequate amount of Fe²⁺ is necessary to catalyze the decomposition of H₂O₂, but an excess can act as a scavenger of the hydroxyl radicals, thereby reducing the process's efficiency. bioline.org.brpjoes.com Similarly, while a sufficient concentration of H₂O₂ is required for radical generation, an overdose can also lead to scavenging effects. bioline.org.br
The Photo-Fenton system enhances the traditional Fenton process by incorporating UV or visible light. This irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. arcjournals.orgmdpi.com This synergistic effect often leads to significantly higher degradation and mineralization rates compared to the Fenton process alone. For example, the application of UV radiation in a Fenton process for an azo dye increased degradation by over 40%. bioline.org.br The Photo-Fenton process has been successfully employed to decolorize and reduce the chemical oxygen demand (COD) of industrial effluents containing complex organic molecules. acs.org Research on the degradation of Acid Brown 348, a related azo dye, using a Fenton-like process with ultrasound irradiation, demonstrated a 96% removal efficiency under optimal conditions. asianpubs.org
| Process | Key Reactants | Mechanism | Advantages | Optimal Conditions |
| Fenton | Fe²⁺, H₂O₂ | Generation of hydroxyl radicals (•OH) through the catalytic decomposition of H₂O₂ by Fe²⁺. researchgate.net | Effective for a wide range of organic pollutants; does not require specialized equipment. | Acidic pH (typically 3-5), optimal Fe²⁺ and H₂O₂ concentrations to avoid scavenging effects. iau.irbioline.org.br |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, Light (UV/Visible) | Enhanced •OH production through light-induced regeneration of Fe²⁺ from Fe³⁺. arcjournals.orgmdpi.com | Higher degradation and mineralization rates; increased efficiency due to catalyst regeneration. bioline.org.bracs.org | Acidic pH, controlled reactant concentrations, sufficient light intensity. arcjournals.org |
Biodegradation Pathways and Bioremediation Strategies
Bioremediation offers an environmentally sustainable approach to the degradation of azo dyes like this compound. This process leverages the metabolic capabilities of various microorganisms to break down these complex synthetic compounds.
Anaerobic and Aerobic Microbial Decolorization and Mineralization of Acid Brown Dyes
The biodegradation of azo dyes is often a two-step process involving both anaerobic and aerobic conditions for complete mineralization. wur.nl
Under anaerobic conditions , the primary step is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. wur.nl This process, known as decolorization, is carried out by a variety of anaerobic and facultative anaerobic bacteria. wur.nloup.com The reduction of the azo bond results in the formation of aromatic amines, which are typically colorless but can be more toxic than the parent dye. mdpi.comfrontiersin.org Many microbial cultures demonstrate significantly higher decolorization efficiency under static or microaerophilic conditions compared to aerobic ones. researchgate.net For instance, a study on Reactive Black dye using Aeromonas spp. achieved over 95% color removal under microaerophilic conditions. omicsonline.org
Following anaerobic decolorization, aerobic conditions are generally required for the complete mineralization of the resulting aromatic amines. wur.nl Many of these amines are readily degraded by aerobic microorganisms, which use them as a source of carbon and energy. wur.nl This sequential anaerobic-aerobic treatment is crucial because most azo dyes are resistant to degradation under solely aerobic conditions, and the aromatic amines produced anaerobically often persist in the absence of oxygen. bioline.org.brwur.nl Some specialized aerobic bacteria have been identified that can initiate the decolorization process, but this is less common. wur.nloup.com A successful sequential microaerophilic/aerobic process has been shown to be effective for azo dye decolorization and the degradation of the resulting amines. omicsonline.org
| Condition | Primary Process | Key Microbial Action | Outcome |
| Anaerobic | Decolorization | Reductive cleavage of the azo bond (–N=N–). wur.nl | Formation of colorless, potentially toxic aromatic amines. mdpi.comfrontiersin.org |
| Aerobic | Mineralization | Degradation of aromatic amines. wur.nl | Conversion of aromatic amines into simpler, non-toxic compounds like CO₂, H₂O, and mineral by-products. nih.gov |
Enzymatic Degradation: Azoreductases, Laccases, and Peroxidases in Dye Biotransformation
The microbial degradation of azo dyes is facilitated by specific enzymes that catalyze the breakdown of these complex molecules. The primary enzymes involved are azoreductases, laccases, and peroxidases. frontiersin.org
Azoreductases are the key enzymes responsible for the initial decolorization step under anaerobic or microaerophilic conditions. mdpi.comscholarsresearchlibrary.com They catalyze the reductive cleavage of the azo bond, typically using NADH or NADPH as an electron donor. scholarsresearchlibrary.combiorxiv.org These enzymes are found in a wide variety of bacteria and are often induced in the presence of azo dyes. mdpi.comscholarsresearchlibrary.com Azoreductase activity is generally inhibited by the presence of oxygen, as aerobic respiration competes for the available NADH. scholarsresearchlibrary.com
Laccases and peroxidases are oxidative enzymes, primarily produced by fungi, that play a significant role in the degradation of a broad range of aromatic compounds, including the amine intermediates formed from azo dye reduction. tandfonline.comnih.gov
Laccases are multi-copper oxidases that can oxidize phenolic and non-phenolic compounds. Their broad substrate specificity makes them effective in degrading various dye structures. tandfonline.com
Peroxidases , such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that use hydrogen peroxide to oxidize a wide array of recalcitrant compounds. frontiersin.orgtandfonline.com Dye-decolorizing peroxidases (DyPs) are a specific family of peroxidases with a high affinity for synthetic dyes. nih.govmdpi.com These oxidative enzymes can break down the aromatic rings of the dye metabolites, leading to their mineralization. nih.gov
| Enzyme | Class | Primary Function | Cofactors/Requirements | Producing Organisms |
| Azoreductase | Oxidoreductase (Reductase) | Reductive cleavage of azo bonds. mdpi.comscholarsresearchlibrary.com | NADH or NADPH. scholarsresearchlibrary.combiorxiv.org | Primarily Bacteria. mdpi.comscholarsresearchlibrary.com |
| Laccase | Oxidoreductase (Oxidase) | Oxidation of phenolic and aromatic compounds. tandfonline.com | Copper ions. | Primarily Fungi. tandfonline.com |
| Peroxidase (LiP, MnP, DyP) | Oxidoreductase (Peroxidase) | Oxidation of a wide range of aromatic compounds. frontiersin.orgtandfonline.com | Hydrogen peroxide (H₂O₂). frontiersin.orgtandfonline.com | Primarily Fungi. tandfonline.comnih.gov |
Identification and Fate of Biodegradation Metabolites
The breakdown of this compound, like other azo dyes, results in the formation of various intermediate metabolites. The initial anaerobic reduction cleaves the azo bond, yielding aromatic amines. For instance, the degradation of a similar dye, Reactive Black, was found to transiently produce intermediates such as 4-aminobenzenesulphonic acid (sulfanilic acid). omicsonline.org
Subsequent aerobic degradation of these primary amines leads to a cascade of further intermediates. The specific metabolites formed depend on the structure of the parent dye and the metabolic pathways of the microorganisms involved. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for identifying these transient compounds. researchgate.net For example, in the degradation of other dyes, metabolites like naphthalene (B1677914) sulfamide (B24259) and hydroxyl naphthalene diazonium have been identified. nih.gov The ultimate fate of these intermediates in a complete biodegradation process is their mineralization into benign products like carbon dioxide, water, and inorganic ions. nih.gov However, incomplete degradation can lead to the accumulation of these intermediate aromatic compounds, which may still pose an environmental risk.
Environmental Fate and Transport Studies in Aquatic Systems
Once released into aquatic environments, the fate and transport of this compound are governed by a combination of physical, chemical, and biological processes. As a sulfonated azo dye, it is generally water-soluble, which facilitates its transport in surface and groundwater. The sulfonate groups (-SO₃H) on the dye molecule enhance its solubility and can influence its interaction with sediments and suspended particles.
The persistence of this compound in aquatic systems is a significant concern. Azo dyes are generally resistant to biodegradation under aerobic conditions typical of surface waters. bioline.org.br Their complex aromatic structure and the presence of the azo linkage make them recalcitrant to breakdown by many common aquatic microorganisms. oup.com
Computational Chemistry and Theoretical Modeling of Acid Brown 50
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgscispace.com It is a popular and versatile method in computational chemistry, providing a balance between accuracy and computational cost. uci.edu DFT calculations can elucidate the distribution of electrons within the Acid Brown 50 molecule, which is fundamental to understanding its chemical properties and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.
Table 1: Representative DFT-Calculated Electronic Properties for Azo Dyes
| Property | Description | Typical Significance for Azo Dyes |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons. Higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons. Lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower stability. |
| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting sites of reaction. nih.gov |
| Mulliken Atomic Charges | A measure of the partial atomic charges within the molecule. | Provides insight into the electrostatic interactions and the polarity of different parts of the molecule. |
The accuracy of DFT predictions is dependent on the choice of the exchange-correlation functional and the basis set. beilstein-journals.orgtandfonline.com Various functionals have been developed, each with its strengths and weaknesses for different types of chemical systems and properties. tandfonline.com For example, hybrid functionals like B3LYP are commonly used for organic molecules, while others may be better suited for specific properties like reaction barriers. github.io
Molecular Dynamics Simulations of Intermolecular Interactions (e.g., Dye-Adsorbent, Dye-Fiber)
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the intermolecular interactions between this compound and other materials, such as adsorbents used in wastewater treatment or textile fibers during the dyeing process. nih.govrsc.org
In the context of dye-adsorbent interactions, MD simulations can model the process of how this compound molecules approach and bind to the surface of an adsorbent material. rsc.org This can reveal the preferred binding sites, the orientation of the dye molecule on the surface, and the nature of the forces driving the adsorption, such as electrostatic interactions, hydrogen bonding, and van der Waals forces. rsc.orgunam.mx By calculating the interaction energy between the dye and the adsorbent, MD can help in screening and designing more effective adsorbent materials for dye removal. rsc.org
Similarly, MD simulations can be applied to understand the interactions between this compound and textile fibers like wool or nylon. slideshare.net The simulations can model how the dye molecules penetrate the fiber structure and form bonds with the functional groups of the polymer chains. slideshare.net Acid dyes typically interact with fibers through ionic bonds, where the anionic sulfonate groups of the dye are attracted to protonated amino groups in the fiber under acidic conditions. unam.mxrsc.org MD can visualize these interactions and quantify their strength, contributing to a better understanding of the dyeing mechanism and the factors affecting dye uptake and fastness.
Table 2: Key Outputs from Molecular Dynamics Simulations of Dye Interactions
| Simulation Output | Description | Relevance to this compound |
| Interaction Energy | The total energy of interaction between the dye and the adsorbent/fiber. | A more negative value indicates stronger binding and more effective adsorption or dyeing. rsc.org |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Identifies the key atoms involved in the interaction and their average distances. |
| Binding Conformation | The three-dimensional arrangement of the dye molecule when bound to the surface. | Reveals the orientation and geometry of the adsorbed dye, which can influence adsorption capacity. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the dye and the substrate. | Quantifies the contribution of this specific interaction to the overall binding affinity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Persistence and Fate (Excluding Ecotoxicity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. ecetoc.orgoecd.org In the context of environmental science, QSAR can be used to predict the environmental persistence and fate of chemicals like this compound without the need for extensive experimental testing. nih.goveuropa.eu
QSAR models for environmental persistence typically focus on predicting properties like biodegradability. europa.eu The models are developed by correlating molecular descriptors, which are numerical representations of a molecule's structure, with experimentally determined rates of degradation for a set of training chemicals. nih.gov These descriptors can include constitutional, topological, geometrical, and electronic parameters.
For a complex molecule like this compound, relevant molecular descriptors might include its molecular weight, the number of aromatic rings, the presence of sulfonate groups, and the azo linkage. The persistence of azo dyes in the environment is often linked to their complex aromatic structures and the stability of the azo bond, which can be resistant to microbial degradation under aerobic conditions. QSAR models can help to quantify the influence of these structural features on the dye's persistence.
Table 3: Examples of Molecular Descriptors Used in QSAR for Environmental Persistence
| Descriptor Type | Example | Relevance to this compound |
| Constitutional | Molecular Weight, Number of Azo Groups | Larger molecules may be less bioavailable and more persistent. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule, which can influence its interaction with enzymes. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, affecting its transport and potential for enzymatic attack. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Can be correlated with reactivity and susceptibility to certain degradation reactions. |
The predictive power of a QSAR model is dependent on the quality of the training data and the applicability domain of the model. epa.gov It is crucial to ensure that the structure of this compound falls within the range of chemical structures used to develop the model to obtain a reliable prediction.
Reaction Mechanism Studies and Transition State Theory in Degradation Processes
Understanding the mechanisms by which this compound degrades is essential for developing effective treatment technologies. Computational methods can be employed to study the reaction pathways and kinetics of these degradation processes.
Transition State Theory (TST) is a fundamental theory in chemical kinetics that can be used to calculate the rate of a chemical reaction. uodiyala.edu.iqscispace.com In conjunction with quantum chemical calculations, TST can be used to determine the structure and energy of the transition state for a specific degradation step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. scispace.com By calculating the activation energies for different potential degradation pathways, it is possible to predict which pathway is kinetically favored.
For example, in the oxidative degradation of an azo dye, TST could be used to compare the activation energy for •OH addition to an aromatic ring versus attack at the azo bridge. This would provide valuable information on the initial steps of the degradation mechanism.
Table 4: Key Parameters in Theoretical Reaction Mechanism Studies
| Parameter | Description | Significance for this compound Degradation |
| Potential Energy Surface (PES) | A multi-dimensional surface that describes the energy of a system as a function of its geometry. | Allows for the identification of reactants, products, intermediates, and transition states. |
| Transition State (TS) Structure | The specific molecular geometry at the highest point on the minimum energy path between reactants and products. | Represents the "point of no return" in a reaction step. scispace.com |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. |
| Reaction Intermediates | Transient species formed during the course of a reaction. | Identifying intermediates is crucial for understanding the complete degradation pathway. |
These theoretical studies provide a molecular-level understanding of the degradation of this compound, which can guide the optimization of existing treatment methods and the development of new, more efficient technologies.
Advanced Analytical Methods for Environmental Monitoring and Quantification of Acid Brown 50
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry Detection
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly when coupled with mass spectrometry (MS), stand as powerful techniques for the analysis of sulfonated azo dyes like Acid Brown 50. epa.govupce.cz These methods offer high separation efficiency, sensitivity, and selectivity, which are essential for identifying and quantifying dye molecules in intricate environmental samples such as industrial wastewater. doi.orgoup.com
The nonvolatile and thermally unstable nature of most sulfonated azo dyes makes them unsuitable for gas chromatography (GC). epa.gov Liquid chromatography, however, effectively separates these polar compounds. epa.govmdpi.com When interfaced with MS, techniques like electrospray ionization (ESI) are commonly employed, often in negative ion mode, to achieve sensitive detection. upce.cznih.gov This combination allows for the determination of not only the parent dye but also its degradation products and impurities. upce.cz For instance, a study on the analysis of sulfonated compounds demonstrated the utility of ion-exchange HPLC-MS for separating a complex mixture of sulfonated aromatics and textile dyes. capes.gov.br
UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, leading to faster analysis times and improved resolution. researchgate.net An UPLC-Orbitrap MS system has been successfully used for the simultaneous determination of multiple water-soluble azo dyes in soft drinks, showcasing the potential of high-resolution mass spectrometry in complex mixture analysis. researchgate.net Sample preparation is a critical preceding step, with solid-phase extraction (SPE) being a widely used technique to pre-concentrate analytes and remove matrix interferences from wastewater samples before LC-MS analysis. doi.orgnih.gov
Table 1: LC-MS/MS Parameters for Azo Dye Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography | Reversed-phase C18 column | doi.orgnih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) | upce.czcapes.gov.brnih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative mode | upce.cznih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (e.g., Orbitrap) | nih.govresearchgate.netnih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | doi.orgnih.gov |
Spectrophotometric and Electrochemical Sensor Development for In-Situ Monitoring
While chromatographic methods are highly accurate, they often require sophisticated laboratory instrumentation. For rapid, in-situ monitoring, spectrophotometric and electrochemical sensors present a viable alternative.
Electrochemical Sensors: These devices offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for on-site environmental monitoring. bohrium.comacs.org The principle involves the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode. bohrium.com For azo dyes, sensors are often designed to detect the electroactive azo linkage or the aromatic amine groups. researchgate.net
Recent advancements have focused on modifying electrode surfaces with nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles to enhance sensitivity and selectivity. acs.orgmdpi.com For example, a glassy carbon electrode modified with zinc oxide nanoparticles and amino-functionalized multi-walled carbon nanotubes was developed for the detection of the azo dye Orange II. bohrium.com Similarly, sensor arrays using fluorescent conjugated polymers have been shown to detect and differentiate between various azo dyes at nanomolar concentrations in water through the inner filter effect. acs.org
Table 2: Comparison of In-Situ Monitoring Techniques for Azo Dyes
| Technique | Advantages | Disadvantages | Key Research Findings |
|---|---|---|---|
| Spectrophotometry | Cost-effective, simple, rapid | Prone to interference in complex mixtures | Chemometrics can resolve overlapping spectra azom.comthermofisher.com |
| Electrochemical Sensors | High sensitivity, rapid response, portable | Electrode fouling can be an issue | Nanomaterial-modified electrodes enhance performance acs.orgresearchgate.netmdpi.com |
Chromatographic Separation Techniques for Trace Analysis and Impurity Profiling in Complex Effluents
The analysis of industrial effluents for dye content is challenging due to the complexity of the matrix, which can contain various organic and inorganic substances. Chromatographic techniques are indispensable for trace analysis and for identifying impurities and by-products in these effluents. researchgate.net
High-performance liquid chromatography is the most suitable technique for the determination of aromatic amines and azo dyes in consumer goods and environmental samples, often requiring minimal sample preparation and offering high recovery and low detection limits. researchgate.net The choice of chromatographic conditions, including the column and mobile phase, is crucial for achieving the desired separation, especially for structural isomers which may have different toxicological properties. lcms.czcapes.gov.br Ion-pairing chromatography can be employed to improve the retention and separation of highly polar sulfonated dyes. upce.cz
Impurity profiling is another critical application of these techniques. Commercial dyes are often complex mixtures containing not only the primary component but also synthetic intermediates and by-products. epa.gov HPLC-MS/MS can be used to identify these impurities based on their molecular masses and fragmentation patterns, providing valuable information for quality control and environmental impact assessment. upce.cz The analysis of degradation products is also vital, as some breakdown products of azo dyes, such as aromatic amines, can be more toxic than the parent compound. doi.orgchrom-china.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
